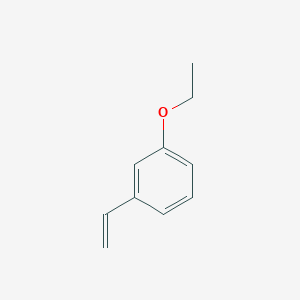

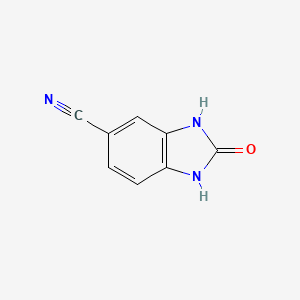

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the dimethylamino, methylbenzoyl, and acrylonitrile groups. For example, a compound like 3-methyl-1-phenyl-1H-pyrazol-5-one can be synthesized by selective C-acylation .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the dimethylamino group might participate in reactions with acids to form salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, a compound like 4-(Dimethylamino)benzaldehyde has a melting point of 72-75 °C and is insoluble in water .Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound has been utilized in the synthesis of novel 3-heteroarylindoles, indicating its versatility in forming condensed meridianine analogs with potential biological activities (Radwan et al., 2009). These findings suggest the compound's utility in the development of new pharmaceuticals or materials with unique properties.

Mechanistic Insights

- Research into the intrinsic catalytic activity of tertiary amines, including derivatives of the discussed compound, has provided insights into the mechanistic underpinnings of the Baylis–Hillman reaction, showcasing an unexpected temperature effect (Souza & Vasconcellos, 2004). This contributes to our understanding of reaction mechanisms and can influence the design of new catalysts.

Structural and Physical Properties

- Studies have explored the Z/E-Isomerism of derivatives of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, revealing insights into their crystal structures and intermolecular interactions. Such investigations are crucial for understanding the material properties and could inform the development of materials with specific optical or electronic characteristics (Tammisetti et al., 2018).

Polymerization Processes

- The compound has played a role in the initiation of polymerization processes, particularly in the polymerization of acrylonitrile by related organometallic compounds. This research is significant for the synthesis of polyacrylonitrile and related polymers, which have applications in various industrial sectors (Billingham et al., 1974).

Microwave-assisted Synthesis

- The compound has been employed in the microwave-assisted synthesis of bipyrazolyls and pyrazolyl-substituted pyrimidines, demonstrating its utility in facilitating efficient and rapid synthesis of complex heterocyclic compounds. This approach is valuable for accelerating the discovery and development of new drugs and materials (Hoz et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

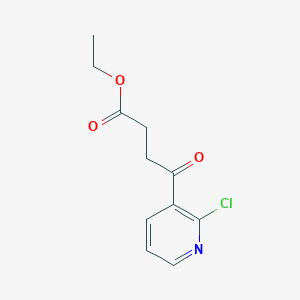

(E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUVUUPRYIYVRL-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)